2-Chloro-7-methylquinoline-3-carbaldehyde

Descripción

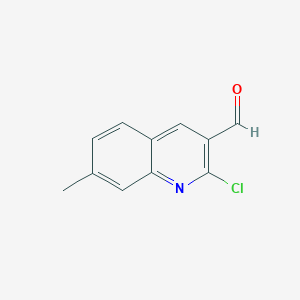

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-7-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNADSVXXWMWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354554 | |

| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-21-5 | |

| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Chloro 7 Methylquinoline 3 Carbaldehyde

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing 2-Chloro-7-methylquinoline-3-carbaldehyde predominantly rely on established chemical reactions that have been refined over time for efficiency and yield.

Vilsmeier-Haack Cyclization and Formylation Protocols

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. nrochemistry.comorganic-chemistry.org This reaction is particularly effective for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. chemijournal.com

The synthesis of this compound via the Vilsmeier-Haack reaction commences with the preparation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). numberanalytics.comnih.gov The starting material for the quinoline (B57606) is N-(3-tolyl)acetamide, which is prepared from the reaction of 3-toluidine with acetic anhydride. nih.gov

The reaction mechanism involves the following key steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to generate the electrophilic chloroiminium salt, also known as the Vilsmeier reagent. nrochemistry.comnumberanalytics.com

Electrophilic Attack: The electron-rich aromatic ring of N-(3-tolyl)acetamide attacks the Vilsmeier reagent. The cyclization is regioselective, with the position of the methyl group on the aryl ring directing the cyclization.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to form the quinoline ring system.

Formylation: The newly formed quinoline ring is then formylated at the 3-position.

Chlorination: The hydroxyl group at the 2-position, initially formed during cyclization, is subsequently chlorinated by the excess Vilsmeier reagent or POCl3.

Hydrolysis: The final step is the hydrolysis of the reaction mixture to yield the this compound. nrochemistry.com

The reaction is typically carried out by adding POCl3 to a solution of the N-(3-tolyl)acetamide in DMF at a low temperature (0-5°C), followed by heating to around 80-90°C for several hours. chemijournal.comnih.gov

Interactive Data Table: Vilsmeier-Haack Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| N-(3-tolyl)acetamide | - | POCl3 | DMF | 0-5°C then 90°C | 15 h | This compound | Good | nih.gov |

The yield and purity of this compound are significantly influenced by various reaction parameters. Optimization studies have shown that the molar ratio of reactants and the reaction temperature are critical.

Molar Ratio of POCl3: Increasing the molar equivalents of POCl3 can enhance the yield. For instance, studies on similar acetanilides have shown that using up to 12 moles of POCl3 can maximize the product yield.

Temperature: The reaction temperature needs to be carefully controlled. While initial cooling is necessary during the addition of POCl3, subsequent heating is required for the cyclization and formylation to proceed efficiently. A temperature of around 90°C is often optimal.

Substituent Effects: The presence of electron-donating groups, such as the methyl group in N-(3-tolyl)acetamide, on the acetanilide (B955) facilitates the cyclization process and generally leads to better yields and shorter reaction times compared to substrates with electron-withdrawing groups.

Strategies to improve purity often involve recrystallization of the crude product from a suitable solvent mixture, such as petroleum ether and ethyl acetate. nih.gov

Oxidation of Corresponding Alcohol Precursors

An alternative synthetic route to this compound involves the oxidation of its corresponding alcohol precursor, (2-Chloro-7-methylquinolin-3-yl)methanol. This method is a viable option if the alcohol is readily available or can be synthesized easily.

The oxidation of (2-Chloro-7-methylquinolin-3-yl)methanol to the aldehyde can be achieved using various oxidizing agents. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. One effective method involves the use of Dess-Martin periodinane (DMP), which is known for its high selectivity in oxidizing primary alcohols to aldehydes under mild conditions. durham.ac.uk Another approach could involve oxidation with manganese dioxide (MnO2), a common reagent for the oxidation of allylic and benzylic alcohols.

The precursor, (2-Chloro-7-methylquinolin-3-yl)methanol, can be synthesized by the reduction of this compound itself, for instance, using sodium borohydride (B1222165). nih.gov While this may seem counterintuitive, it highlights the reversible nature of these oxidation-reduction reactions and the importance of selecting the appropriate reagent for the desired transformation.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. numberanalytics.comnumberanalytics.com This is particularly relevant in the synthesis of heterocyclic compounds like quinolines, where traditional methods often involve hazardous reagents and generate substantial waste. acs.orgnih.govchemijournal.com

Principles of Green Chemistry in Quinoline Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. numberanalytics.comchemijournal.com In the context of quinoline synthesis, these principles can be applied in various ways:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. chemijournal.com

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product. acs.orgijpsjournal.com Multicomponent reactions are a good example of this principle. researchgate.net

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.comnih.gov Solvent-free reactions are also a key strategy. nih.govrasayanjournal.co.in

Design for Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.netnih.govrasayanjournal.co.in

Use of Catalysis: Employing catalysts, especially recyclable and environmentally benign ones like nanocatalysts, to improve reaction efficiency and reduce waste. nih.govacs.org

For the synthesis of this compound, applying green chemistry principles could involve exploring microwave-assisted Vilsmeier-Haack reactions to potentially reduce reaction times and energy input. Furthermore, investigating alternative, less hazardous reagents to POCl3 could also be a valuable area of research. The use of solid acid catalysts, such as montmorillonite (B579905) K-10, has been explored for related reductions and could potentially be adapted for other steps in the synthesis. researchgate.net

Interactive Data Table: Green Chemistry Principles in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Atom Economy | Multicomponent reactions (e.g., Friedländer synthesis) | Higher efficiency, less waste | researchgate.net |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental impact | numberanalytics.comnih.gov |

| Energy Efficiency | Microwave or ultrasound assistance | Shorter reaction times, lower energy consumption | researchgate.netrasayanjournal.co.in |

| Catalysis | Use of nanocatalysts or recyclable catalysts | Improved efficiency, reusability, reduced waste | nih.govacs.org |

Atom Economy and Waste Minimization

The principle of atom economy, which focuses on maximizing the incorporation of all materials used in the synthesis into the final product, is central to green synthetic design. acs.org Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are often criticized for their poor atom economy and the generation of substantial waste. tandfonline.com

A primary route to this compound is the Vilsmeier-Haack reaction. chemijournal.comnih.gov This process involves the cyclization of N-arylacetamides, such as N-(3-tolyl)acetamide, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and N,N-dimethylformamide). nih.govresearchgate.net While effective, the classical Vilsmeier-Haack reaction generates significant phosphorus-based waste, which presents disposal challenges. researchgate.net

Use of Environmentally Benign Solvents and Catalysts

The shift towards green chemistry heavily advocates for replacing hazardous solvents and toxic catalysts with safer alternatives. ijpsjournal.comrawdatalibrary.net

Solvents: Research has demonstrated the feasibility of conducting quinoline synthesis in environmentally friendly solvents like water and ethanol, or under solvent-free conditions. ijpsjournal.comtandfonline.com Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.com Polyethylene glycol (PEG-400) has also been used as a recyclable solvent medium for quinoline synthesis. tandfonline.com

Catalysts: There is a significant drive to replace traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to dispose of, with more benign options. tandfonline.comnih.gov

Iron (III) Chloride (FeCl₃·6H₂O): This inexpensive, non-toxic, and readily available catalyst has been used effectively for the one-pot synthesis of quinoline derivatives in water at room temperature. tandfonline.com

Indium (III) Chloride (InCl₃): As a non-toxic and recyclable Lewis acid catalyst, InCl₃ has been employed for the synthesis of quinolines in ethanol, offering excellent yields and high selectivity.

Heteropoly Acids: Tungstophosphoric acid supported on a polyacrylamide matrix has been used as a recyclable, heterogeneous catalyst in the Friedländer synthesis of quinolines, showing high efficiency and no leaching after multiple uses. conicet.gov.ar

Nanocatalysts: The use of nanocatalysts is a growing area, offering advantages like high efficiency, easy recovery, and reusability, which addresses many of the shortcomings of traditional methods. nih.govacs.orgacs.org

These green catalysts not only reduce the environmental impact but also often lead to milder reaction conditions and simpler work-up procedures. tandfonline.com

Advanced Green Methodologies for Quinoline-3-carbaldehydes

Innovations in synthetic techniques have further propelled the green synthesis of quinoline derivatives, including this compound.

Microwave and Ultrasound-Assisted Synthesis

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry for dramatically accelerating reaction rates and improving yields. ijpsjournal.comresearchgate.net

The synthesis of 2-chloroquinoline-3-carboxaldehydes via the Vilsmeier-Haack reaction has been shown to be highly efficient under microwave irradiation, reducing reaction times from hours to mere minutes. researchgate.netjmpas.com For example, the condensation of various acetanilides with the Vilsmeier reagent under microwave conditions provides the desired chloroquinoline-carbaldehydes in good yields. researchgate.net This method offers a significant improvement over conventional heating. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates. ijpsjournal.com The use of ultrasound has been reported for the Vilsmeier-Haack reaction to produce 2-chloro-3-formyl quinolines, with reaction times being significantly shorter than conventional refluxing methods while maintaining comparable yields. researchgate.net Ultrasound has also been successfully applied to the synthesis of quinoline-based acylhydrazones, providing excellent yields in just 4-6 minutes at room temperature. mdpi.com

| Method | Reaction Time | Yield | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Heating (Vilsmeier-Haack) | Several hours (e.g., 15 h) | Moderate to good | Oil bath/reflux | Well-established procedure | nih.gov |

| Microwave Irradiation (Vilsmeier-Haack) | Few minutes (e.g., 3-5 min) | Good to excellent (often higher than conventional) | Microwave reactor | Rapid reaction, rate enhancement, higher yields | researchgate.netjmpas.comnih.gov |

| Ultrasound Irradiation | Few minutes (e.g., 4-6 min) | Excellent | Ultrasonic bath | Shorter reaction times, energy efficient | researchgate.netmdpi.com |

One-Pot Multicomponent Reactions

2-Chloroquinoline-3-carbaldehydes, including the 7-methyl derivative, are versatile synthons used in various MCRs to construct complex heterocyclic systems. rsc.org For instance, they can react with compounds like 6-aminopyrimidine-2,4(1H,3H)-diones and 5,5-dimethylcyclohexane-1,3-dione (B117516) in the presence of L-proline to yield complex fused pyrimido acs.orgnaphthyridine structures in a single step. rsc.org Another example is the one-pot, three-component reaction between a 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) (derived from a 2-chloroquinoline-3-carbaldehyde), methyl cyanoacetate (B8463686), and a hydrazide to form triazolo[1,5-a]quinoline derivatives. researchgate.net These reactions showcase the power of MCRs to build molecular diversity efficiently. researchgate.netnih.gov

Catalyst-Free and Organocatalytic Approaches

Moving towards even more sustainable synthesis, catalyst-free and organocatalytic methods are being developed to avoid the use of potentially toxic and expensive metal catalysts. rawdatalibrary.net

Organocatalysis: Small organic molecules can act as effective catalysts for complex reactions. L-proline, for example, has been used to catalyze multicomponent reactions involving 2-chloro-3-formylquinolines to produce fused heterocyclic systems. rsc.org Formic acid has also been identified as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com A metal-free heterogeneous catalyst based on Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has also been developed for the Friedländer synthesis of quinolines, operating effectively under solvent-free conditions. nih.gov

Chemical Reactivity and Derivatization of 2 Chloro 7 Methylquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is highly reactive and participates in numerous transformations, including condensation, reduction, oxidation, and reactions with carbon nucleophiles. rsc.org

The aldehyde group of 2-chloroquinoline-3-carbaldehydes readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines, commonly known as Schiff bases. rsc.orgchemijournal.com These reactions are typically carried out by refluxing the aldehyde with the amine or hydrazine (B178648) in a suitable solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid such as glacial acetic acid. chemijournal.com

For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde, an isomer of the title compound, with various substituted anilines in acetone (B3395972) yields the respective 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. rsc.org Similarly, reaction with phenylhydrazine (B124118) produces the corresponding phenylhydrazone derivative. rsc.orgrsc.org The formation of these Schiff bases is a critical step in the synthesis of various biologically active heterocyclic compounds. researchgate.net For example, Schiff bases derived from 2-chloroquinoline-3-carbaldehydes and phenylhydrazine can be cyclized to form pyrazolo[3,4-b]quinoline systems. rsc.org

| Reactant 1 (Aldehyde) | Reactant 2 (Amine/Hydrazine) | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base (Imine) | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine | Schiff Base (Hydrazone) | rsc.org |

| 2-Chloro-3-formyl-8-methyl Quinoline (B57606) | 4-Nitroaniline | Schiff Base (Imine) | chemijournal.com |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Hydrazone | rsc.org |

The aldehyde group can be selectively reduced to a primary alcohol, (2-chloro-7-methylquinolin-3-yl)methanol, using common reducing agents. rsc.org Sodium borohydride (B1222165) (NaBH₄) is frequently employed for this transformation, typically in a solvent like methanol. rsc.org This reaction is demonstrated in the reduction of the related compound, tetrazolo[1,5-a]quinoline-4-carbaldehyde, to its corresponding alcohol with sodium borohydride. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. rsc.org

The formyl group of 2-chloroquinoline-3-carbaldehydes can be oxidized to a carboxylic acid group. rsc.org One effective method involves heating the aldehyde in methanol with potassium carbonate and iodine. rsc.org In this process, iodine acts as the oxidizing agent, converting the aldehyde to a carboxylic acid, which is then esterified in the methanolic solution to yield the corresponding methyl ester (methyl 2-chloro-7-methylquinoline-3-carboxylate). rsc.org Subsequent hydrolysis of the ester group under acidic conditions can then afford the desired 2-chloro-7-methylquinoline-3-carboxylic acid. rsc.org

The aldehyde functionality is susceptible to attack by carbon nucleophiles, particularly active methylene (B1212753) compounds, in reactions such as the Knoevenagel condensation. researchgate.netekb.eg These reactions typically involve a base catalyst and lead to the formation of a new carbon-carbon double bond. For example, the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield α,β-unsaturated carbonyl compounds. researchgate.net These products are valuable intermediates for the synthesis of fused heterocyclic systems, such as pyrano[2,3-b]quinolines, through subsequent intramolecular cyclization. researchgate.net Multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes and active methylene compounds provide a facile route to highly substituted quinoline scaffolds. researchgate.net

Reactions Involving the Chloro Substituent

The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the heterocyclic nitrogen atom.

The chloro group at the C2 position can be displaced by a variety of nucleophiles. rsc.orgchemijournal.com These reactions allow for the introduction of diverse functionalities onto the quinoline core.

Common nucleophiles include:

Amines: Secondary amines, such as morpholine, can displace the chloride to form 2-aminoquinoline (B145021) derivatives. rsc.org This reaction often requires heating and may be catalyzed by a base.

Thiols: Alkyl and aryl thiols react to form the corresponding 2-thioether derivatives. researchgate.net

Azides: Sodium azide (B81097) or azidotrimethylsilane (B126382) can be used to introduce an azido (B1232118) group. rsc.org This reaction is a key step in the synthesis of tetrazolo[1,5-a]quinolines, where the initial substitution is followed by an intramolecular cyclization. rsc.org

The reactivity of the C2 position towards nucleophiles is a cornerstone of the derivatization of this class of compounds, enabling the synthesis of a vast array of substituted quinolines. mdpi.com

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Morpholine | 2-Morpholinoquinoline-3-carbaldehyde | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Azidotrimethylsilane | Tetrazolo[1,5-a]quinoline derivative | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Alkylthiol | 2-(Alkylthiol)quinoline-3-carbaldehyde | researchgate.net |

| 2,4-Dichloro-8-methylquinoline | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.com |

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck)

The chlorine atom at the C2 position of the quinoline ring in 2-chloro-7-methylquinoline-3-carbaldehyde is susceptible to displacement, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for C-C bond formation, allowing for the introduction of diverse alkyl, alkenyl, or aryl substituents at this position. While specific studies focusing exclusively on the Suzuki and Heck reactions of the 7-methyl derivative are not extensively detailed in the reviewed literature, the reactivity of the broader class of 2-chloroquinoline-3-carbaldehydes provides a strong precedent for its utility in such transformations.

The general scheme for these reactions involves the coupling of the quinoline halide with an organoboron compound (in the Suzuki reaction) or an alkene (in the Heck reaction) in the presence of a palladium catalyst and a base.

A closely related and well-documented C-C bond-forming reaction for this class of compounds is the Sonogashira coupling. For instance, various 2-chloroquinoline-3-carbaldehydes react with terminal alkynes in the presence of catalysts like [PdCl₂(PPh₃)₂] and CuI in a suitable solvent such as anhydrous DMF or THF with trimethylamine. rsc.orgnih.gov This reaction proceeds efficiently to yield 2-alkynyl-3-formyl-quinolines, demonstrating the viability of palladium-catalyzed C-C bond formation at the C2 position. rsc.orgnih.gov The success of the Sonogashira coupling strongly suggests that this compound would be a similarly effective substrate for other palladium-catalyzed cross-coupling reactions like Suzuki and Heck, which proceed via related catalytic cycles. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reaction with a 2-Chloroquinoline-3-carbaldehyde Analog

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst System | Product | Ref. |

| Sonogashira | 2-Chloroquinoline-3-carbaldehyde | Terminal Alkyne | [PdCl₂(PPh₃)₂], CuI | 2-Alkynyl-3-formyl-quinoline | rsc.orgnih.gov |

Cyclization Reactions and Fused Heterocyclic System Formation

The dual reactivity of this compound, stemming from its aldehyde and chloro functionalities, makes it an exceptionally versatile precursor for the synthesis of complex fused heterocyclic systems. researchgate.net These reactions often proceed through an initial reaction at the formyl group, such as condensation to form a Schiff base or an enamine, followed by a cyclization step involving the chloro-substituted C2 position. rsc.org

Intramolecular Cyclization

Intramolecular cyclization strategies typically involve a two-step, one-pot sequence where the aldehyde group of this compound first reacts with a suitable binucleophile. The resulting intermediate, without being isolated, then undergoes an intramolecular nucleophilic substitution at the C2 position to form a new fused ring.

A representative example of this strategy is the reaction of a 2-chloroquinoline-3-carbaldehyde with a hydrazine derivative. For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde, an analog of the title compound, reacts with phenylhydrazine to form a Schiff base intermediate. rsc.org This intermediate subsequently undergoes intramolecular cyclization upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270), leading to the formation of a 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org This transformation highlights a common pathway where the initial condensation at the aldehyde is followed by the cyclization involving the nitrogen of the hydrazine and the C2 carbon of the quinoline ring, displacing the chloride.

Table 2: Example of Intramolecular Cyclization Leading to a Fused Heterocycle

| Starting Quinoline | Reagent | Intermediate Type | Conditions for Cyclization | Fused Product | Ref. |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Schiff Base | Heat, Nitrobenzene, Pyridine (cat.) | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | rsc.org |

This methodology provides a direct route to pyrazolo[3,4-b]quinolines, a class of compounds with significant interest in medicinal chemistry. The 7-methyl group in the title compound is expected to remain as a substituent on the resulting fused system.

Multicomponent Cyclization Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. 2-Chloroquinoline-3-carbaldehydes are excellent substrates for such reactions, enabling the rapid construction of diverse and highly substituted fused quinoline systems. researchgate.net

One notable example is the L-proline catalyzed three-component reaction of a 2-chloroquinoline-3-carbaldehyde, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, and 6-amino-pyrimidine-2,4(1H,3H)-dione in refluxing ethanol. rsc.org The reaction proceeds through a cascade of events, likely initiated by a Knoevenagel condensation between the quinoline carbaldehyde and the active methylene group of the pyrazolone, followed by the involvement of the aminopyrimidine and subsequent cyclization to yield complex dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-diones. rsc.org

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR). In a documented synthesis, 2-chloroquinoline-3-carbaldehydes react with 2-aminophenol, a carboxylic acid, and an isocyanide in refluxing methanol. rsc.org This reaction proceeds without the need for a base and produces benzo researchgate.netchemijournal.comrsc.orgnih.govoxazepino[7,6-b]quinolines in good yields. rsc.org The reaction demonstrates the capacity of the quinoline aldehyde to participate in complex bond-forming sequences to create elaborate fused structures.

Table 3: Examples of Multicomponent Cyclization Reactions

| Quinoline Substrate | Reagents | Catalyst/Solvent | Fused Product System | Ref. |

| 2-Chloroquinoline-3-carbaldehydes | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one, 6-Amino-pyrimidine-2,4(1H,3H)-dione | L-Proline / Ethanol | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-dione | rsc.org |

| 2-Chloroquinoline-3-carbaldehydes | 2-Aminophenol, Carboxylic Acid, Isocyanide | Methanol | Benzo researchgate.netchemijournal.comrsc.orgnih.govoxazepino[7,6-b]quinoline | rsc.org |

These multicomponent strategies underscore the synthetic power of this compound as a building block for generating molecular diversity in the realm of fused heterocyclic chemistry.

An In-Depth Analysis of this compound

A detailed spectroscopic and structural examination of the quinoline derivative this compound reveals key insights into its molecular framework. Through a combination of advanced analytical techniques, the precise arrangement of its atoms and the nature of its chemical bonds have been thoroughly characterized.

The compound, identified by the CAS number 68236-21-5, has the molecular formula C₁₁H₈ClNO. chemspider.comchemexper.com Its structure is based on a quinoline-fused ring system. This core is substituted with a chlorine atom at the 2-position, a methyl group at the 7-position, and a formyl (aldehyde) group at the 3-position. The molecular weight of this compound is approximately 205.64 g/mol . chemspider.comchemexper.com

Advanced Spectroscopic Characterization and Structural Elucidation

X-Ray Crystallography for Solid-State Structure Determination

The analysis reveals that this compound crystallizes in the monoclinic system with the space group P2₁/n. sigmaaldrich.com The crystal structure was determined at a temperature of 290 K using Mo Kα radiation. nih.gov The quinoline fused-ring system of the molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.007 Å. nih.gov However, the formyl (-CHO) group at the 3-position is slightly twisted out of this plane. nih.gov This deviation is quantified by the C4-C3-C10-O1 and C2-C3-C10-O1 torsion angles. nih.gov Detailed crystallographic data and refinement parameters are summarized in the table below.

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical formula | C₁₁H₈ClNO |

| Formula weight (Mᵣ) | 205.63 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Temperature (K) | 290 |

| Wavelength (Å) | 0.71073 |

| Unit cell dimensions | |

| a (Å) | 15.458 (3) |

| b (Å) | 3.9382 (8) |

| c (Å) | 16.923 (3) |

| β (°) | 112.854 (3) |

| Volume (V) (ų) | 949.3 (3) |

| Z | 4 |

| Data Collection | |

| Diffractometer | Bruker SMART area-detector |

| Measured reflections | 6484 |

| Independent reflections | 1796 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.078 |

| wR(F²) | 0.209 |

| Goodness-of-fit (S) | 1.13 |

| Parameters | 128 |

Data sourced from Subashini et al. (2009). nih.gov

The key geometric parameters, specifically the torsion angles that define the orientation of the carbaldehyde group relative to the quinoline ring, are presented below. Further details regarding individual bond lengths and angles are available in the supplementary crystallographic information file (CIF) from the original study. nih.gov

Selected Geometric Parameters (°)

| Atoms | Angle (°) |

|---|---|

| C2-C3-C10-O1 | -9.6 (5) |

| C4-C3-C10-O1 | 170.4 (3) |

Data sourced from Subashini et al. (2009). nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. DFT calculations for 2-Chloro-7-methylquinoline-3-carbaldehyde have been performed, primarily using the B3LYP functional with a 6-311++G(d,p) basis set, to determine its optimized geometry, conformational possibilities, and electronic properties. dergi-fytronix.comdergipark.org.tr

Theoretical investigations into the structure of this compound (ClMQC) have identified two stable conformers with minimum energy. dergi-fytronix.comdergipark.org.tr These conformers, a trans (ClMQC-1) and a cis (ClMQC-2), are distinguished by the dihedral angle of the carbaldehyde group relative to the quinoline (B57606) ring. dergi-fytronix.com

The geometry optimization was achieved by scanning the C4-C3-O-H dihedral angle. dergi-fytronix.com The trans conformer (ClMQC-1) was found to be more stable than the cis conformer (ClMQC-2). dergi-fytronix.com The calculated energy difference, including zero-point vibrational energy (ZPVE), between the two conformers is approximately 13.4-14.60 kJ/mol. dergi-fytronix.comdergipark.org.tr Both conformers are planar and possess C1 symmetry. dergi-fytronix.com This theoretical planarity is well-supported by experimental X-ray crystallography data, which shows that the quinoline fused-ring system is essentially planar, with only a slight bend of the formyl group out of this plane. nih.govnih.govresearchgate.net

| Conformer | Total Energy (Hartree) | Energy + ZPVE (Hartree) | Energy Difference (kJ/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|

| trans (ClMQC-1) | -895.3413 | -895.2059 | 0 | 1.58 |

| cis (ClMQC-2) | -895.3352 | -895.2008 | 13.4 | 5.88 |

Data sourced from theoretical calculations at the B3LYP/6-311++G(d,p) level. dergi-fytronix.comdergipark.org.tr

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. dergipark.org.tr

For this compound, the HOMO-LUMO energy gaps have been calculated for both the trans and cis conformers using Time-Dependent DFT (TD-DFT). dergipark.org.tr The HOMO-LUMO energy difference was found to be 3.75 eV for the more stable trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr These values correspond to the S0→S2 electronic transition for both conformers. dergipark.org.tr A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. dergipark.org.tr

| Conformer | EHOMO | ELUMO | HOMO-LUMO Gap (η) |

|---|---|---|---|

| trans | -6.58 | -2.83 | 3.75 |

| cis | -6.65 | -2.81 | 3.84 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. dergipark.org.tr

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -μ.

Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system. It is calculated from the HOMO and LUMO energies as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. It is approximated by half of the HOMO-LUMO gap: η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, and soft molecules have a small energy gap.

Global Softness (S) : The reciprocal of global hardness (S = 1 / 2η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) : This index quantifies the global electrophilic nature of a molecule. It is defined as ω = μ² / 2η.

Based on the HOMO and LUMO energies from theoretical calculations, these descriptors can be determined for this compound.

| Parameter | Formula | trans Conformer | cis Conformer |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.705 | -4.73 |

| Electronegativity (χ) | -μ | 4.705 | 4.73 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.875 | 1.92 |

| Global Softness (S) | 1 / (2η) | 0.267 | 0.260 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.914 | 5.825 |

Molecular Dynamics Simulations and Conformational Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational stability, flexibility, and intermolecular interactions of a compound in various environments.

A review of the available scientific literature did not yield specific molecular dynamics simulation studies focused on this compound. Such studies, were they to be conducted, could further explore the conformational landscape, the stability of the cis and trans conformers in solution, and how the molecule interacts with biological macromolecules or solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

There are no specific QSAR studies published in the searched literature for this compound. While quinoline derivatives are known for a wide range of biological activities and have been the subject of broader QSAR investigations, a focused study correlating the specific molecular descriptors of this compound with a particular biological endpoint is not available. nih.govnih.gov If such a study were performed, descriptors derived from the computational analyses discussed above (e.g., HOMO-LUMO gap, dipole moment, electrophilicity index) would be correlated with experimentally determined activities (e.g., antimicrobial, anticancer) to build a predictive model.

Development and Validation of Predictive Models

The development and validation of predictive computational models are instrumental in the early-stage assessment of the therapeutic potential of compounds such as this compound. For quinoline derivatives, in-silico models are frequently employed to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for weeding out candidates with unfavorable pharmacokinetic profiles long before they reach more costly experimental stages.

Research on related N-substituted quinoline-3-carbaldehyde hydrazone derivatives has utilized various web-based tools to establish such predictive models. iscientific.orgresearchgate.net Platforms like SWISS ADME and AdmetSAR are commonly used to forecast a range of physicochemical and pharmacokinetic parameters. iscientific.orgresearchgate.net These models are built upon large datasets of known compounds and their experimentally determined properties, allowing for the prediction of characteristics for novel molecules.

For instance, predictive models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential interactions with metabolic enzymes. The validation of these models is typically achieved by comparing the predicted values for a set of compounds with their known experimental data, thereby establishing the model's accuracy and predictive power. While specific ADMET studies for this compound are not extensively documented in public literature, the methodologies are well-established for the broader quinoline class.

A representative table of predicted ADMET properties for a quinoline derivative, based on computational models, is provided below to illustrate the output of such predictive studies.

Table 1: Illustrative Predicted ADMET Properties for a Quinoline Derivative

| Property | Predicted Value | Model/Tool Used |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | SWISS ADME |

| LogP (Lipophilicity) | < 5 | SWISS ADME |

| Hydrogen Bond Donors | < 5 | SWISS ADME |

| Hydrogen Bond Acceptors | < 10 | SWISS ADME |

| Pharmacokinetics | ||

| GI Absorption | High | SWISS ADME |

| Blood-Brain Barrier Permeant | No | SWISS ADME |

| P-glycoprotein Substrate | No | SWISS ADME |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | SWISS ADME |

| Bioavailability Score | 0.55 | SWISS ADME |

| Medicinal Chemistry |

Note: The data in this table is illustrative for quinoline derivatives and not specific to this compound. It is based on methodologies described for related compounds. iscientific.orgresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iscientific.org This method is extensively used to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. Such studies are foundational in rational drug design, helping to elucidate the mechanism of action and predict the binding affinity of a compound. nih.gov

For the quinoline class of compounds, molecular docking studies have been performed against various therapeutic targets. For example, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been docked into the active site of the HIV reverse transcriptase enzyme to explore their potential as anti-HIV agents. nih.gov Similarly, hydrazone derivatives of quinoline-3-carbaldehyde have been studied for their interaction with mycobacterial ATP synthase, a target for anti-tuberculosis drugs. iscientific.orgresearchgate.net

The process involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand's structure can be determined through theoretical calculations, such as Density Functional Theory (DFT), which has been applied to this compound to determine its stable conformers. dergi-fytronix.com The protein's structure is often obtained from crystallographic data from the Protein Data Bank (PDB). iscientific.org Software such as AutoDock and Glide (from Schrödinger) are then used to perform the docking calculations, generating various possible binding poses of the ligand within the protein's active site. iscientific.orgnih.gov

Binding Energy Calculations and Interaction Analysis

A critical output of molecular docking simulations is the calculation of the binding energy, which estimates the strength of the interaction between the ligand and its target. nih.gov A lower, more negative binding energy generally indicates a more stable and favorable interaction. These energies are typically expressed in kcal/mol. nih.gov

Following the docking simulation, the resulting ligand-protein complexes are analyzed to identify key molecular interactions. This analysis reveals non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, which are crucial for the stability of the complex. iscientific.orgnih.gov For instance, in studies of related quinoline derivatives, hydrogen bonding with specific amino acid residues like LYS 101 in HIV reverse transcriptase has been identified as a critical interaction. nih.gov

The analysis of these interactions provides valuable insights into the structure-activity relationship (SAR), guiding the chemical modification of the ligand to enhance its binding affinity and selectivity. Visualization tools are used to create 2D and 3D diagrams that illustrate these precise interactions between the ligand and the amino acid residues of the protein's binding pocket. iscientific.orgresearchgate.net

Table 2: Example of Binding Energy and Interactions for a Quinoline Derivative with a Target Protein

| Parameter | Result |

|---|---|

| Docking Score / Binding Energy | -8.5 kcal/mol |

| Interacting Amino Acid Residues | LYS 101, ILE 180, LEU 100 |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions |

Note: The data in this table is illustrative and based on docking studies of related quinoline compounds with target proteins like HIV reverse transcriptase. nih.gov

Simulation of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This computational method allows for the assessment of the stability of the ligand-protein complex in a simulated physiological environment. researchgate.net

An MD simulation typically starts with the best-docked pose of the ligand-protein complex. The system is then solvated in a water box, and ions are added to neutralize the charge, mimicking cellular conditions. bldpharm.com The simulation is run for a specific duration, often in the nanosecond to microsecond range, during which the trajectory of every atom is calculated based on a force field. bldpharm.com

Analysis of the MD trajectory can reveal important information about the stability of the complex, the flexibility of the ligand in the binding site, and the conservation of key interactions over time. rsc.org Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored to assess the stability of the simulation. While no specific MD simulation studies have been published for a complex involving this compound, this technique represents a logical next step after docking to further validate its potential as a ligand for a specific biological target. The methodology for such simulations on protein-ligand complexes is well-established. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloroquinoline-3-carbaldehyde |

| N-substituted quinoline-3-carbaldehyde hydrazone |

| Rilpivirine |

| Elvitegravir |

| Phosphorus oxychloride |

| N,N-dimethylformamide |

Applications and Advanced Research Directions

Role in Organic Synthesis as a Key Intermediate

As a key intermediate, 2-Chloro-7-methylquinoline-3-carbaldehyde serves as a foundational building block for a variety of more complex molecules. The presence of the reactive aldehyde and the displaceable chloro group at the 2-position allows for a multitude of chemical transformations. nih.govrsc.org This dual reactivity is instrumental in its role as a precursor for diverse heterocyclic systems. nih.govrsc.org

The compound is a well-established precursor for the synthesis of fused heterocyclic systems. The aldehyde and chloro functionalities can participate in cyclization and condensation reactions to form polycyclic structures. nih.govrsc.org For instance, it is used to synthesize thieno[2,3-b]quinolines, where the quinoline (B57606) core is fused with a thiophene (B33073) ring. researchgate.net This transformation can be achieved using reagents like sodium sulfide, which facilitates the construction of the fused sulfur-containing ring. researchgate.net

Another significant application is in the synthesis of pyrazolo[3,4-b]quinolines. nih.govmdpi.com This is often achieved through a multi-step process that may involve converting the carbaldehyde group into a nitrile, followed by a cycloaddition reaction with hydrazine (B178648) hydrate. nih.gov These fused pyrazoloquinoline systems are of significant interest due to their potential biological activities. mdpi.com Furthermore, the compound can be used to create pyrrolo[3,4-b]quinolinones through reactions with reagents like formamide, demonstrating its versatility in building different nitrogen-containing heterocyclic rings. nih.gov

The distinct reactive sites of this compound make it an ideal starting material for constructing multifunctional molecules. The aldehyde group readily undergoes condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. nih.govarjonline.org These reactions are fundamental steps in creating larger, more complex molecules with tailored properties.

For example, it has been used as a starting material in the synthesis of imidazole (B134444) derivatives. nih.govresearchgate.netresearchgate.net The process can involve a reaction with hippuric acid to form an intermediate, which is then reacted with various diamines to yield a series of 2-chloro-7-methylquinoline-imidazole hybrids. nih.govresearchgate.net Similarly, it is a precursor for creating triazole-containing quinoline derivatives. This can be accomplished by first reducing the aldehyde to an alcohol, converting the alcohol to a chloromethyl group, and then performing a click chemistry reaction to introduce the triazole ring. mdpi.com These examples highlight how the compound serves as a scaffold upon which additional functional and pharmacologically relevant groups can be systematically added.

Medicinal Chemistry and Pharmacological Potential

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, forming the core structure of many pharmaceutical agents. researchgate.netresearchgate.netdergipark.org.tr this compound itself, and more commonly its derivatives, have been investigated for a range of pharmacological applications, including antimicrobial, antimalarial, and anti-inflammatory effects. researchgate.netdergipark.org.tr

Derivatives synthesized from this compound have shown notable antimicrobial properties.

Antibacterial Activity: Hybrid molecules incorporating both the quinoline and imidazole moieties have been synthesized and evaluated for their antibacterial efficacy. nih.govresearchgate.net A study on a series of 2-chloro-7-methylquinoline-imidazole hybrids demonstrated that while some compounds exhibited moderate inhibition against Gram-negative bacteria like E. coli, they displayed generally good activity against Gram-positive organisms such as Bacillus subtilis and B. megaterium. nih.gov The synthesis of Schiff's base derivatives is another avenue that has been explored. For instance, a ligand synthesized from 2-hydroxy-7-methylquinoline-3-carbaldehyde (B1332489) (derived from the title compound) and 4-methylbenzenesulfonohydrazide (B56588) has been studied, leveraging the known antibacterial properties of both quinolines and sulfonamides.

Antifungal Activity: The quinoline nucleus is a component of some antifungal agents. dergipark.org.trdergi-fytronix.com Research into derivatives of this compound has explored this potential. Studies on azetidin-2-one (B1220530) fused derivatives originating from this compound have indicated inhibitory effects against fungal strains. The inherent antifungal potential of the quinoline scaffold drives the continued synthesis of new derivatives for antifungal screening. dergipark.org.trdergi-fytronix.com

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Imidazole Hybrids | E. coli, P. aeruginosa (Gram-negative) | Moderate inhibition, especially against E. coli | nih.gov |

| Imidazole Hybrids | Bacillus subtilis, B. megaterium (Gram-positive) | Good activity | nih.gov |

| Azetidin-2-one fused derivatives | Bacterial strains | Reported superior inhibitory effects compared to standards |

The quinoline ring is a cornerstone of antimalarial drug discovery, with famous examples like quinine (B1679958) and chloroquine. dergipark.org.trdergi-fytronix.com Consequently, derivatives of this compound are considered compounds of interest in the search for new antimalarial agents. researchgate.netdergipark.org.trdntb.gov.ua The core structure is recognized as a privileged scaffold in this therapeutic area. While specific activity data for derivatives of this compound is not extensively detailed in the provided context, the general importance of the quinoline family in antimalarial research underscores the rationale for synthesizing and evaluating such compounds. dergipark.org.trresearchgate.net Theoretical studies, such as Density Functional Theory (DFT) analyses, have been conducted on the this compound molecule itself, which can inform the design of new potential antimalarial drugs. researchgate.netacs.org

Quinoline derivatives have been investigated for their potential to modulate inflammatory pathways. researchgate.net The structural features of compounds derived from this compound make them candidates for anti-inflammatory activity. Hydrazone derivatives, for example, are a class of compounds known to possess anti-inflammatory effects. arjonline.org The synthesis of hydrazones from this quinoline aldehyde is a straightforward chemical modification. arjonline.org A comparative analysis of various chlorinated quinoline derivatives suggested that many possess potential anti-inflammatory activity. rasayanjournal.co.in The synthesis of sulfonohydrazide Schiff bases, which can be derived from the title compound, is another strategy aimed at producing molecules with anti-inflammatory effects by targeting enzymes like cyclooxygenase.

Advanced Materials and Optoelectronic Applications

Beyond pharmacology, the unique electronic structure of the quinoline ring system makes its derivatives attractive candidates for use in advanced materials, particularly in the field of optoelectronics.

Materials with strong non-linear optical (NLO) properties are essential for applications in telecommunications, optical computing, and data storage. The basic strategy for creating organic NLO materials involves connecting electron-donating and electron-accepting groups through a π-conjugated system to enhance molecular polarizability. nih.gov The quinoline core, being an electron-deficient aromatic system, is an excellent building block for such materials.

Research has shown that quinoline derivatives, particularly Schiff bases and chalcones, possess significant NLO properties. nih.govajbls.comresearchgate.net Theoretical and experimental studies, including Z-scan techniques and DFT calculations of first hyperpolarizability (a measure of NLO activity), have confirmed that these compounds are attractive molecules for future NLO applications. ajbls.comnottingham.ac.uk For example, a study on 4-(quinolin-2-ylmethylene)aminophenol demonstrated a good NLO response. nottingham.ac.uk Similarly, synthesized hydrazinoquinoline Schiff bases were identified as excellent NLO candidates due to their low band gap energies and high hyperpolarizability values. researchgate.net

Organic semiconductors are the active components in technologies like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). wikipedia.org These materials are typically π-conjugated molecules or polymers that can transport electrical charge. wikipedia.org Quinoline derivatives have a long history in this field, most famously in the form of metal-quinoline complexes like Tris(8-hydroxyquinolinato)aluminium (Alq3), which is a benchmark material used for electron transport and light emission in OLEDs. wikipedia.orgmdpi.com

The investigation of quinoline-based materials for OLEDs continues to be an active area of research. uconn.edu Scientists have synthesized novel quinoline derivatives to act as blue-emitting materials, which are crucial for developing full-color displays. uconn.edu For instance, 8,8'-dimethoxy-5,5'-bisquinoline was developed as a stable, blue-emitting electron-transporting material with a low turn-on voltage in an OLED device. uconn.edu The tunable electronic properties of the quinoline scaffold, achieved through chemical modification, make it a versatile platform for designing new organic semiconductors with tailored properties for various electronic applications. nih.gov

Future Research Directions and Perspectives

The strategic importance of the 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold in medicinal chemistry and materials science continues to drive research forward. Future investigations are poised to expand upon the existing knowledge base, with a focus on developing more efficient synthetic methodologies, identifying novel biological applications, refining the understanding of structure-activity relationships, and leveraging computational tools to guide experimental work.

Novel Synthetic Route Development

The Vilsmeier-Haack reaction remains a cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes and their derivatives. chemijournal.comijsr.net It involves the reaction of acetanilides with a formylating agent, typically generated from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). chemijournal.comrsc.org Future research aims to enhance this classical method by improving yields, reducing the amount of raw materials needed, and shortening reaction times. chemijournal.com One established method involves reacting N-(3-tolyl)acetamide with a pre-formed Vilsmeier-Haack adduct, followed by heating for several hours. nih.govresearchgate.net

Innovations in this area include modifying the reaction conditions and exploring alternative starting materials. For instance, one approach involves the reaction of various acetophenone (B1666503) oximes with the Vilsmeier-Haack reagent. ijsr.net Research has also focused on the development of multicomponent reactions, which allow for the construction of complex molecular architectures in a single step. rsc.orgsemanticscholar.org The use of advanced catalytic systems, such as the bimetallic Pd/Cu catalyst used in Sonogashira coupling reactions, represents another promising avenue for creating diverse 2-alkynyl-3-formyl-quinolines from the 2-chloroquinoline-3-carbaldehyde template. rsc.org Beyond the Vilsmeier-Haack approach, the oxidation of the corresponding alcohol precursor presents an alternative synthetic pathway. semanticscholar.org

Overview of Synthetic Methods

| Method | Key Reagents | Starting Material Example | Key Feature | Source |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl3, DMF | N-(3-tolyl)acetamide | Classical, widely used method for formylation and cyclization. nih.govresearchgate.net | nih.govresearchgate.net |

| Vilsmeier-Haack Reaction | POCl3, DMF | Acetophenone oximes | Utilizes oximes as an alternative to acetanilides. ijsr.net | ijsr.net |

| Sonogashira Coupling | [PdCl2(PPh3)2], CuI, Trimethylamine | 2-Chloroquinoline-3-carbaldehydes | Allows for alkylation at the C2 position to form 2-alkynyl derivatives. rsc.org | rsc.org |

| Oxidation | Not specified | 2-Chloroquinoline-3-methanol | Alternative to Vilsmeier-Haack for generating the aldehyde group. semanticscholar.org | semanticscholar.org |

Exploration of New Biological Targets

Quinoline derivatives are recognized for a wide spectrum of pharmacological activities. chemijournal.comdergi-fytronix.com Derivatives of 2-chloroquinoline-3-carbaldehyde, in particular, have been the focus of significant research due to their synthetic versatility and biological potential. rsc.orgresearchgate.net A primary area of investigation has been their antimicrobial properties. For example, specific derivatives have demonstrated activity against various bacteria and fungi. rsc.org One study reported that a bromo-substituted thiophene derivative of 2-morpholinoquinoline-3-carbaldehyde showed notable antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, as well as antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. rsc.org

A significant future direction is the exploration of entirely new biological targets beyond direct antimicrobial action. A noteworthy example is the investigation of quinoline-based aurones, synthesized from 2-chloroquinoline-3-carbaldehydes, for their antiquorum sensing capabilities. researchgate.net Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective therapies. The discovery that some of these novel aurones exhibit significant antiquorum sensing activity opens a new frontier for developing drugs that can disarm pathogens without necessarily killing them, potentially reducing the selective pressure for antibiotic resistance. researchgate.net

Reported Biological Activities of Derivatives

| Derivative Class | Biological Target/Activity | Specific Microorganisms/Systems | Source |

|---|---|---|---|

| Substituted 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes | Antibacterial & Antifungal | Escherichia coli, Staphylococcus aureus, Bacillus spizizenii, Aspergillus Niger, Aspergillus Brasiliensis, Curvularia Lunata | rsc.org |

| Quinoline-based aurones | Antiquorum Sensing | Not specified | researchgate.net |

| Substituted 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | Antibacterial & Antifungal | Showed no activity against Salmonella typhi, E. coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger. | rsc.org |

Structure-Activity Relationship Refinement

Understanding how specific structural modifications to the this compound molecule influence its biological activity is crucial for designing more potent and selective compounds. Future research will focus on systematically refining these structure-activity relationships (SAR). The aldehyde group and the chlorine atom are reactive sites that can be readily modified to produce a library of derivatives. rsc.org

Condensation of the aldehyde group with various amines and hydrazines to form Schiff bases is a common strategy to explore SAR. chemijournal.comrsc.org For instance, the transformation of the aldehyde into a more complex side chain containing a thiophene ring led to derivatives with significant antimicrobial properties. rsc.org Within that specific series, the introduction of a bromine atom to the structure was found to yield the highest antibacterial and antifungal activity, providing a clear SAR insight. rsc.org Similarly, the synthesis of quinoline-based aurones from 2-chloroquinoline-3-carbaldehydes demonstrated that building a larger, more complex heterocyclic system can unlock new biological functions, such as antiquorum sensing activity. researchgate.net Conversely, some modifications, such as the creation of certain 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones, resulted in a loss of antimicrobial activity, which is also a valuable piece of the SAR puzzle. rsc.org Future work will likely involve creating larger, more diverse libraries of compounds with systematic variations to map these relationships more comprehensively.

Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, computational studies have already provided significant insights into its molecular structure and properties. dergi-fytronix.com Using methods like Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, researchers have investigated the molecule's stable conformations, stabilization energies, and electronic properties. dergi-fytronix.com Such calculations have identified two stable conformers, with the energy difference between them quantified. dergi-fytronix.com Natural Bond Orbital (NBO) analysis has been employed to understand orbital interactions and the relative stability of these conformers. dergi-fytronix.com

Experimental techniques provide the necessary validation for these computational models. The crystal structure of this compound has been determined using single-crystal X-ray diffraction, confirming its planar quinoline ring system and providing precise bond lengths and angles. nih.govresearchgate.netnih.gov This experimental data is invaluable for benchmarking and refining computational methods. Future research will see a deeper integration of these approaches. For example, computational docking studies could predict the binding of novel derivatives to specific biological targets, guiding the synthesis of the most promising candidates for experimental testing. Furthermore, computational tools like Fukui functions can be used to predict the chemical reactivity of different sites on the molecule, helping to plan synthetic modifications more effectively. researchgate.net This iterative cycle of computational prediction followed by experimental synthesis and testing will accelerate the discovery of new applications for this versatile compound.

Computational and Experimental Data Integration

| Methodology | Focus of Study | Key Findings | Source |

|---|---|---|---|

| Computational (DFT, NBO) | Molecular structure, orbital interactions, stability | Identified two stable conformers with a calculated energy difference of 13.4 kJ mol⁻¹. dergi-fytronix.com | dergi-fytronix.com |

| Experimental (X-ray Crystallography) | Solid-state molecular structure | Confirmed a planar quinoline fused-ring system with the formyl group slightly out of plane. nih.govnih.gov | nih.govresearchgate.netnih.gov |

| Computational (DFT) | Vibrational spectroscopy, chemical reactivity | Calculated vibrational frequencies and used Fukui functions to assess reactivity for the parent compound. researchgate.net | researchgate.net |

Q & A

Q. What are the standard synthetic routes for 2-Chloro-7-methylquinoline-3-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves Vilsmeier-Haack formylation of 2-chloro-7-methylquinoline precursors. Key steps include the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position . A modified procedure substitutes phosphorus pentachloride (PCl₅) for POCl₃, improving yield under milder conditions (e.g., shorter reaction times and lower temperatures) . Reaction optimization focuses on controlling stoichiometry, temperature (80–100°C), and catalyst purity to minimize side products like hydrolyzed intermediates. Post-synthesis purification often employs column chromatography with ethyl acetate/hexane (4:1) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The quinoline core is planar, with slight distortion in the formyl group (C=O bond length: ~1.21 Å; Cl–C bond: ~1.74 Å). SHELXL97 is used for refinement, with geometric parameters (e.g., bond angles, torsion angles) cross-validated against density functional theory (DFT) calculations . Discrepancies >2% between experimental and computed values trigger re-examination of crystal quality or refinement models .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H NMR confirms the aldehyde proton (δ ~10.2 ppm) and methyl group (δ ~2.6 ppm). C NMR identifies the carbonyl carbon (δ ~190 ppm) and aromatic carbons .

- IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~680 cm (C–Cl stretch) .

- Mass Spectrometry : ESI-MS shows [M+H] at m/z 207.5 (CHClNO requires 207.03) .

Advanced Research Questions

Q. How do computational methods (DFT/TD-DFT) elucidate electronic properties and reactivity?

DFT/B3LYP/6-311++G(d,p) optimizes ground-state geometry, revealing:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity. The LUMO is localized on the aldehyde and chloro-substituted ring, favoring nucleophilic attacks .

- NBO Analysis : Strong hyperconjugation between the formyl group and quinoline π-system stabilizes the molecule. The Cl atom withdraws electron density, polarizing the ring .

TD-DFT predicts low-energy electronic transitions (λ ~300 nm), useful for designing fluorescence-based assays .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

- Disordered Atoms : Partial occupancy models in SHELXL97 refine positions of mobile groups (e.g., methyl or formyl).

- Twinning : SHELXE detects twinning operators; HKLF 5 format refines twin laws. High-resolution data (d-spacing < 0.8 Å) improves accuracy .

- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while R/wR convergence (<5% difference) ensures reliability .

Q. What strategies improve synthetic yield in derivatization reactions (e.g., condensation, hydrazone formation)?

- Aldehyde Reactivity : Protect the formyl group with ethylene glycol (forming acetals) before halogenation or alkylation steps .

- Catalysis : Knoevenagel condensations with malononitrile use piperidine as a base, achieving >85% yield .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 2-chloro position .

Q. How do steric and electronic effects influence biological activity in quinoline derivatives?

- Steric Effects : The 7-methyl group hinders interactions with planar binding pockets (e.g., enzyme active sites), reducing antimicrobial activity compared to non-methylated analogs .

- Electronic Effects : Electron-withdrawing chloro and aldehyde groups increase electrophilicity, enhancing reactivity with thiols (e.g., glutathione in cytotoxicity assays) .

Methodological Considerations

Q. How to design experiments for detecting degradation products under varying pH/temperature?

- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Degradation products (e.g., hydrolyzed aldehyde to carboxylic acid) are identified via m/z shifts .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via TLC (R changes indicate decomposition) .

Q. What statistical approaches resolve conflicting bioactivity data across studies?

- Meta-Analysis : Pool IC values from multiple studies; apply random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with activity trends to identify key functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.